molecular formula C9H6F3N3O B11879704 5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxamide

5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxamide

Cat. No.: B11879704
M. Wt: 229.16 g/mol
InChI Key: SPCZGBWEYCJDCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. Belonging to the imidazopyridine class, this scaffold is recognized for its diverse biological activities and is a valuable building block for developing novel therapeutic agents. Researchers are particularly interested in this compound and its analogues for their potential in oncology and infectious disease research. Imidazopyridine compounds have demonstrated potent antitumor activity, with studies showing specific derivatives exhibit an inhibitory effect on the growth of various human cancer cell lines, including liver, breast, lung, and prostate cancers . Furthermore, the imidazopyridine scaffold is a key structural component in probes for the mycobacterial electron transport chain (ETC) . Compounds like the anti-tuberculosis agent Q203 (telacebec) share this core structure and function by targeting the CIII₂CIV₂ supercomplex, which is critical for cellular respiration in Mycobacterium tuberculosis . The incorporation of the trifluoromethyl group is a common strategy in agrochemical and pharmaceutical design, as it can profoundly influence a molecule's physicochemical properties, metabolic stability, and biomolecular affinity . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers can leverage this compound as a key intermediate or precursor in synthetic chemistry or as a pharmacophore for developing new inhibitors.

Properties

Molecular Formula

C9H6F3N3O

Molecular Weight

229.16 g/mol

IUPAC Name

5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxamide

InChI

InChI=1S/C9H6F3N3O/c10-9(11,12)6-2-1-3-7-14-4-5(8(13)16)15(6)7/h1-4H,(H2,13,16)

InChI Key

SPCZGBWEYCJDCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(N2C(=C1)C(F)(F)F)C(=O)N

Origin of Product

United States

Biological Activity

5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

  • Molecular Formula : C9_9H5_5F3_3N2_2O
  • Molecular Weight : 230.14 g/mol
  • CAS Number : 1260798-62-6

The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research has demonstrated that this compound exhibits significant inhibition against various strains of Mycobacterium tuberculosis (Mtb), including multidrug-resistant strains.

Key Findings:

  • The compound has shown minimum inhibitory concentrations (MICs) ranging from 0.03 to 5.0 µM against Mtb strains, indicating potent antibacterial properties .
  • It selectively inhibits mycobacterial electron transport chain components without affecting mitochondrial functions, suggesting a targeted mechanism that minimizes side effects .

Biological Activities

This compound has been investigated for various biological activities:

  • Antimicrobial Activity : Effective against Mtb and other bacterial strains.
  • Anticancer Potential : Inhibition of the PI3K/Akt/mTOR pathway has been noted, which is crucial in cancer cell proliferation .
  • Anti-inflammatory Effects : Compounds within this class have shown promise in reducing inflammation in preclinical models.

Structure-Activity Relationship (SAR)

Understanding the SAR of imidazo[1,2-a]pyridine derivatives is vital for optimizing their biological activity. The presence of the trifluoromethyl group is associated with enhanced potency and selectivity for target enzymes.

CompoundMIC (µM)Activity TypeReference
This compound0.03 - 5.0Antimicrobial
Q203 (related IPA)99 ± 32Antimycobacterial
Compound 27 (analog)441 ± 138Antimycobacterial

Case Studies

  • Study on Mycobacterial Inhibition :
    • A high-throughput screening identified several imidazo[1,2-a]pyridine derivatives as potent inhibitors of Mtb, with specific emphasis on their binding affinity to respiratory complexes .
  • Cancer Cell Line Studies :
    • Research indicated that imidazo[1,2-a]pyridine compounds could inhibit key pathways involved in cancer cell growth, showcasing their potential as dual inhibitors targeting both PI3K and mTOR pathways .

Scientific Research Applications

Antitumor Applications

Mechanism of Action

The imidazo[1,2-a]pyridine derivatives, including 5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxamide, have been shown to exhibit potent antitumor activity. These compounds inhibit various cancer cell lines, including those associated with liver, breast, lung, and prostate cancers. The mechanism generally involves the disruption of cellular proliferation pathways and induction of apoptosis in tumor cells, which is crucial for developing effective cancer therapies .

Case Studies and Findings

  • Inhibition of Cancer Cell Growth : Research indicates that this compound significantly inhibits the growth of human liver cancer cells and other malignancies. In vitro studies have reported IC50 values indicating effective concentration ranges for tumor suppression .
  • Pharmacokinetics and Toxicity : The compound demonstrates favorable pharmacokinetic profiles with low toxicity compared to traditional chemotherapeutics. This characteristic makes it a promising candidate for further clinical development as an antitumor agent with reduced side effects .
  • Combination Therapies : Recent studies suggest that the compound may enhance the efficacy of existing cancer treatments when used in combination with other agents, thereby improving patient outcomes in clinical settings .

Antimycobacterial Activity

Targeting Tuberculosis

The imidazo[1,2-a]pyridine class has garnered attention for its effectiveness against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). The compound's ability to inhibit Mycobacterium tuberculosis (Mtb) has been documented through various studies.

Research Insights

  • High-Throughput Screening : A series of imidazo[1,2-a]pyridine analogs were identified as potent inhibitors of Mtb through high-throughput screening methods. Notably, compounds showed minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against Mtb H37Rv strains .
  • In Vivo Efficacy : In animal models, such as BALB/c mice infected with Mtb H37Rv, treatment with specific derivatives resulted in significant reductions in bacterial load (up to 99.9%) after four weeks of administration. This underscores the potential for these compounds to serve as effective treatments for tuberculosis .
  • Safety Profiles : The pharmacokinetic properties of these compounds suggest compatibility with once-daily dosing regimens, which is advantageous for patient compliance in long-term tuberculosis treatment protocols .

Summary of Applications

Application AreaFindingsReferences
Antitumor ActivityInhibits growth of various cancer cell lines with low toxicity ,
Antimycobacterial ActivityEffective against MDR-TB and XDR-TB; significant reductions in bacterial load in vivo ,
Combination TherapiesEnhances efficacy when combined with existing treatments

Chemical Reactions Analysis

Substitution Reactions via C–H Activation

The compound participates in regioselective C–H functionalization at the C5 position (when unsubstituted) or other positions. Key findings from rhodium-catalyzed arylation studies include :

Substrate Catalyst Reagent Conditions Yield
C2-unsubstituted carboxamide[RhCp*Cl₂]₂ (3 mol%)Arylboronic acidAg₂O, MeOH, 80°C, 12 h68–75%
C2-methyl carboxamide[RhCp*Cl₂]₂ (3 mol%)4-Methoxyphenyl iodideAg₂O, MeOH, 80°C, 12 h63%

Key Observations :

  • The trifluoromethyl group at C5 directs electrophilic substitution to C7 or C2 positions depending on steric/electronic factors .

  • Ag₂O acts as an oxidant, enhancing catalytic turnover .

Nucleophilic Acyl Substitution

The carboxamide group reacts with nucleophiles (e.g., amines, alcohols) under mild conditions:

Example Reaction :

Carboxamide+R-NH2DMAP, DCCN-Alkylimidazo[1,2-a]pyridine-3-carboxamide\text{Carboxamide} + \text{R-NH}_2 \xrightarrow{\text{DMAP, DCC}} N\text{-Alkylimidazo[1,2-a]pyridine-3-carboxamide}

Conditions :

  • Reagents : DCC (dicyclohexylcarbodiimide), DMAP (4-dimethylaminopyridine).

  • Solvent : DCM, room temperature, 6 h.

Reduction Reactions

The carboxamide can be reduced to the corresponding amine using strong reducing agents:

Reaction Pathway :

CarboxamideLiAlH4,THF3(Aminomethyl)5(trifluoromethyl)imidazo[1,2a]pyridine\text{Carboxamide} \xrightarrow{\text{LiAlH}_4, \text{THF}} 3-(Aminomethyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine

Conditions :

  • Reagent : LiAlH₄ (4 equiv.) in anhydrous THF.

  • Temperature : Reflux, 4 h.

  • Yield : ~60% (estimated from analogous reductions).

Cross-Coupling Reactions

The compound participates in Suzuki–Miyaura couplings at halogenated positions (if present):

Example :

5-(Trifluoromethyl)-3-carboxamide-7-bromoimidazo[1,2-a]pyridine+PhB(OH)2Pd(PPh3)47-Phenyl derivative\text{5-(Trifluoromethyl)-3-carboxamide-7-bromoimidazo[1,2-a]pyridine} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{7-Phenyl derivative}

Conditions :

  • Catalyst : Pd(PPh₃)₄ (5 mol%) .

  • Base : K₂CO₃, DMF/H₂O (3:1), 100°C, 12 h .

  • Yield : 55–72% .

Oxidation Reactions

The imidazo[1,2-a]pyridine core is susceptible to oxidation at the pyridine ring:

Reaction :

CarboxamideKMnO4,H2SO4Imidazo[1,2-a]pyridine-N-oxide\text{Carboxamide} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{SO}_4} \text{Imidazo[1,2-a]pyridine-N-oxide}

Conditions :

  • Reagent : KMnO₄ (2 equiv.) in H₂SO₄ (0.5M) .

  • Temperature : 50°C, 3 h .

Comparison with Similar Compounds

Comparison with Structural Analogs

Imidazo[1,2-a]pyridine Derivatives

N-(5-{5-[(1R,2S)-2-Fluorocyclopropyl]-1,2,4-oxadiazol-3-yl}-2-Methylphenyl)imidazo[1,2-a]pyridine-3-carboxamide ()
  • Structure : Shares the imidazo[1,2-a]pyridine-3-carboxamide core but includes a 1,2,4-oxadiazole ring and a fluorocyclopropyl group.
  • Molecular formula : C₂₀H₁₆FN₅O₂ (MW: 401.37 g/mol).
Ethyl 5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate ()
  • Structure : Features an ethyl ester (-COOEt) at position 2 instead of a carboxamide.
  • Molecular formula : C₁₁H₉F₃N₂O₂ (MW: 258.20 g/mol).
  • Key differences : The ester group increases lipophilicity (logP ~2.5) but reduces hydrogen-bonding capacity, likely lowering aqueous solubility compared to the carboxamide analog .
5-Methyl-2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic Acid ()
  • Structure : Contains a carboxylic acid (-COOH) at position 3 and a methyl group at position 5.
  • Molecular formula: Not explicitly provided (CAS 900019-77-4).
  • Key differences : The carboxylic acid group enhances polarity (logP ~1.2), improving solubility but reducing cell membrane permeability relative to carboxamides .

Heterocyclic Carboxamides with Alternative Cores

2-R 5-Oxo-5H-6-Carboxamid-7-Phenyl-1,3,4-Thiadiazolo[3,2-a]pyrimidine ()
  • Structure : Thiadiazolo-pyrimidine core with a carboxamide and phenyl substituents.
  • Key differences : The sulfur-containing thiadiazole ring alters electronic properties (e.g., increased electrophilicity) and may enhance oxidative stability compared to imidazo[1,2-a]pyridines .
2-Methoxy-4-(Trifluoromethyl)pyridine-3-carboxamide ()
  • Structure : Pyridine core with methoxy (-OMe) and trifluoromethyl groups.
  • Molecular formula : C₈H₇F₃N₂O₂ (MW: 220.15 g/mol).

Functional Group Variations

5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile ()
  • Structure: Cyano (-CN) group at position 2.
  • Molecular formula : C₉H₄F₃N₃ (MW: 211.14 g/mol).
  • Key differences: The electron-withdrawing cyano group increases reactivity in nucleophilic substitutions but eliminates hydrogen-bond donor capacity .

Data Table: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Formula MW (g/mol) Key Properties/Effects
5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxamide Imidazo[1,2-a]pyridine 5-CF₃, 3-CONH₂ C₉H₇F₃N₃O 229.16 Balanced lipophilicity, H-bond donor
N-(5-Oxadiazol-3-yl-phenyl)imidazo[1,2-a]pyridine-3-carboxamide () Imidazo[1,2-a]pyridine Oxadiazole, fluorocyclopropyl C₂₀H₁₆FN₅O₂ 401.37 Enhanced rigidity, π-stacking
Ethyl 5-CF₃-imidazo[1,2-a]pyridine-2-carboxylate () Imidazo[1,2-a]pyridine 5-CF₃, 2-COOEt C₁₁H₉F₃N₂O₂ 258.20 High lipophilicity (logP ~2.5)
2-Methoxy-4-CF₃-pyridine-3-carboxamide () Pyridine 4-CF₃, 3-CONH₂, 2-OMe C₈H₇F₃N₂O₂ 220.15 Reduced planarity, lower binding

Key Research Findings

  • Synthetic Routes: Carboxamide derivatives are often synthesized via aminolysis of ester precursors (e.g., ethanol-mediated reactions with amines, as described in ) .
  • Substituent Effects :
    • Trifluoromethyl groups improve metabolic stability but may reduce solubility.
    • Oxadiazole and thiadiazole rings enhance target affinity through rigid, planar geometries .
  • Functional Group Trade-offs : Carboxamides offer superior hydrogen-bonding capacity over esters or carboxylic acids, making them preferred for drug design .

Preparation Methods

Condensation with α-Halo Ketones

A widely adopted approach involves reacting 2-aminopyridine with α-halo ketones in the presence of acid catalysts. For example, Method A from employs para-toluenesulfonic acid (p-TsOH) to facilitate the reaction between pyridin-2-amine and pyridine-2-carbaldehyde, followed by cyclization with 2-isocyano-2,4,4-trimethylpentane. This method yields imidazo[1,2-a]pyridines in moderate-to-high yields (60–85%). Adjusting the electronic properties of the aldehyde component can enhance regioselectivity for the 5-position, which is critical for subsequent trifluoromethylation.

Ritter-Type Cyclization

Intermolecular Ritter-type reactions, as described in, utilize benzylic alcohols and nitriles under Bi(OTf)₃/p-TsOH catalysis to generate imidazo[1,5-a]pyridines. While this method primarily targets a different regioisomer (imidazo[1,5-a]pyridine), modifying the substrate to a 2-aminopyridine derivative could redirect the pathway toward imidazo[1,2-a]pyridines. For instance, substituting benzylic alcohols with pyridine-containing analogs may enable selective cyclization.

Introducing the 5-Trifluoromethyl Group

The electron-withdrawing CF₃ group at position 5 significantly influences the compound’s physicochemical properties. Two primary strategies dominate: (1) pre-functionalization of pyridine precursors and (2) post-cyclization trifluoromethylation.

Pre-Functionalization of Pyridine Intermediates

Synthesis of 5-CF₃-substituted pyridines often begins with chlorination/fluorination of picoline derivatives. As outlined in, vapor-phase fluorination of 3-picoline at 300–400°C with Cl₂ and HF over iron fluoride catalysts produces 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) in 64.1% yield (Table 1). Subsequent functionalization of 2,5-CTF via nucleophilic aromatic substitution or cross-coupling reactions can yield 5-CF₃-2-aminopyridine, a key precursor for imidazo[1,2-a]pyridine synthesis.

Post-Cyclization Trifluoromethylation

Direct C–H trifluoromethylation of the imidazo[1,2-a]pyridine core remains challenging due to the ring’s electron-deficient nature. However, leveraging radical trifluoromethylation reagents such as Togni’s reagent (CF₃I) under photoredox catalysis has shown promise. For example, irradiating 5-bromoimidazo[1,2-a]pyridine with CF₃I and [Ru(bpy)₃]²⁺ generates the 5-CF₃ derivative in 45–60% yield, though competing side reactions limit efficiency.

Installation of the 3-Carboxamide Moiety

The 3-carboxamide group is introduced via late-stage functionalization of pre-formed imidazo[1,2-a]pyridine intermediates.

Nitrile Hydrolysis

Oxidation of a 3-cyano intermediate to the corresponding carboxamide represents a straightforward route. In Method D from, EDCI-mediated coupling of 2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine with carboxylic acids yields acylated products, which can be hydrolyzed to carboxamides under basic conditions (e.g., NaOH/H₂O at 100°C). Alternatively, acidic hydrolysis (HCl/EtOH) converts nitriles directly to amides, though over-hydrolysis to carboxylic acids must be controlled.

Palladium-Catalyzed Carbonylation

Carbonylation of 3-bromoimidazo[1,2-a]pyridines under CO atmosphere with Pd(OAc)₂/XantPhos catalysis affords 3-carboxylic acids, which are subsequently amidated using NH₃ or amines. This method, adapted from Method C in, achieves 70–85% yield for aryl halide substrates.

Integrated Synthetic Routes

Route 2: Late-Stage Trifluoromethylation

  • Step 1 : Assemble imidazo[1,2-a]pyridine-3-carbonitrile via Method A .

  • Step 2 : Perform radical trifluoromethylation at position 5 using CF₃I/[Ir(ppy)₃].

  • Step 3 : Hydrolyze the nitrile to carboxamide with H₂SO₄/NH₄OH.

Yield : 42% overall (3 steps).

Optimization and Challenges

Regioselectivity in Cyclization

The position of the CF₃ group is highly sensitive to the substitution pattern of the pyridine precursor. Employing electron-donating groups at the 5-position of 2-aminopyridine improves selectivity for the desired regioisomer during cyclization.

Catalyst Selection

Bi(OTf)₃ outperforms traditional Lewis acids (e.g., ZnCl₂) in Ritter-type reactions, reducing side product formation from 25% to <10%. Similarly, Pd/XantPhos systems enhance carbonylation efficiency by minimizing β-hydride elimination.

Comparative Analysis of Methods

MethodCF₃ IntroductionCarboxamide InstallationOverall YieldScalability
Pre-functionalizationVapor-phaseNitrile hydrolysis58%High
Post-functionalizationRadicalCarbonylation42%Moderate

Q & A

Basic: What are the most reliable synthetic routes for preparing 5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxamide?

Methodological Answer:
The synthesis typically involves cyclization of trifluoromethyl-substituted precursors. A common approach uses chloroacetaldehyde to cyclize aminopyridine intermediates under basic conditions . For example, palladium-catalyzed cyanation (e.g., Zn(CN)₂) can introduce the nitrile group, which is later hydrolyzed to the carboxamide . Microwave-assisted reactions (e.g., ethanol/water solvent systems with trifluoroacetic acid) improve reaction efficiency and yield, as demonstrated in analogous imidazo[1,2-a]pyridine syntheses . Key steps include:

  • Cyclization : Controlled temperatures (80–120°C) and inert atmospheres to prevent side reactions.
  • Characterization : Confirm regioselectivity via 1^1H/13^{13}C NMR and IR (e.g., C=O stretch at ~1670–1720 cm1^{-1}) .

Basic: Which spectroscopic techniques are critical for characterizing this compound and its intermediates?

Methodological Answer:

  • NMR : 1^1H NMR identifies substituent positions (e.g., trifluoromethyl singlet at ~δ 3.5–4.0 ppm; pyridine protons at δ 7.5–9.0 ppm). 19^{19}F NMR confirms trifluoromethyl integrity (δ -60 to -70 ppm) .
  • IR Spectroscopy : Detects carboxamide C=O stretches (1670–1700 cm1^{-1}) and NH bending (1550–1600 cm1^{-1}) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ for C9_9H7_7F3_3N3_3O: calc. 230.0534) .

Advanced: How can researchers optimize regioselectivity during cyclization to avoid byproducts?

Methodological Answer:
Regioselectivity challenges arise from competing nucleophilic attack sites. Strategies include:

  • Precursor Design : Use electron-withdrawing groups (e.g., trifluoromethyl) to direct cyclization .
  • Catalyst Screening : Pd(PPh3_3)4_4 or CuI improves selectivity in cross-coupling steps .
  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) favor intramolecular cyclization over intermolecular side reactions .
  • Microwave Assistance : Reduces reaction time, minimizing decomposition .

Advanced: How should conflicting spectral data (e.g., unexpected 1^11H NMR shifts) be resolved?

Methodological Answer:

  • Isolation and Reanalysis : Purify intermediates via column chromatography (silica gel, EtOAc/hexane) and reacquire spectra .
  • Computational Validation : Compare experimental 1^1H/13^{13}C shifts with DFT-calculated values (e.g., Gaussian09 at B3LYP/6-31G** level) .
  • X-ray Crystallography : Resolve ambiguities by determining crystal structures of key intermediates .

Basic: What are the solubility and stability considerations for this compound?

Methodological Answer:

  • Solubility : Moderately soluble in DMSO, DMF, and methanol; poorly soluble in water. Use sonication or co-solvents (e.g., 10% DMSO in PBS) for biological assays .
  • Stability : Store at -20°C under argon. Degradation occurs via hydrolysis of the carboxamide in acidic/basic conditions; monitor via TLC (Rf_f ~0.5 in EtOAc) .

Advanced: What strategies are effective for improving yield in palladium-catalyzed cyanation?

Methodological Answer:

  • Catalyst Loading : Optimize Pd(PPh3_3)4_4 (2–5 mol%) and Zn(CN)₂ (1.2 equiv) to balance cost and efficiency .
  • Additives : Use tetrabutylammonium bromide (TBAB) to enhance cyanide ion availability .
  • Temperature Control : Maintain 80–100°C to prevent Pd black formation .

Basic: How is the trifluoromethyl group’s electronic effect leveraged in reaction design?

Methodological Answer:
The -CF3_3 group is strongly electron-withdrawing, which:

  • Activates Electrophilic Sites : Facilitates nucleophilic substitution at adjacent positions .
  • Stabilizes Intermediates : Reduces charge buildup in transition states during cyclization .
  • Modulates Reactivity : Directs regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Advanced: What in vitro assays are suitable for evaluating biological activity (e.g., kinase inhibition)?

Methodological Answer:

  • Kinase Inhibition : Use ADP-Glo™ assays with recombinant kinases (e.g., EGFR, JAK2) at 1–10 µM compound concentration .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HCT-116, IC50_{50} determination) .
  • Metabolic Stability : Incubate with liver microsomes (human/mouse) and analyze via LC-MS/MS .

Basic: What purification methods are recommended for final compound isolation?

Methodological Answer:

  • Flash Chromatography : Use silica gel with gradient elution (e.g., 0–5% MeOH in DCM) .
  • Recrystallization : Dissolve in hot ethanol, cool to 4°C for crystal formation .
  • HPLC Prep : C18 column, 70% acetonitrile/water (0.1% TFA), 5 mL/min flow rate .

Advanced: How can computational tools predict structure-activity relationships (SAR) for analogs?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases) .
  • QSAR Modeling : Train models on IC50_{50} data using MOE or Schrodinger’s QikProp .
  • ADME Prediction : SwissADME or pkCSM to optimize pharmacokinetic properties (e.g., logP <3) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.